molecular formula C6H11N3 B3101793 1-isopropyl-3-methyl-1H-1,2,4-triazole CAS No. 1401305-30-3

1-isopropyl-3-methyl-1H-1,2,4-triazole

Cat. No. B3101793
M. Wt: 125.17 g/mol
InChI Key: MUCDLINLVSFNPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09303043B2

Procedure details

N′-isopropylacetohydrazonamide 6 was treated with triethylorthoformate in ethanol, followed by triethylamine and tetrahydrofuran to give 7 (CAS Reg. No. 1401305-30-3).
Name
N′-isopropylacetohydrazonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][N:5]=[C:6]([NH2:8])[CH3:7])([CH3:3])[CH3:2].[CH2:9](OC(OCC)OCC)C.C(N(CC)CC)C.O1CCCC1>C(O)C>[CH:1]([N:4]1[CH:9]=[N:8][C:6]([CH3:7])=[N:5]1)([CH3:3])[CH3:2]

Inputs

Step One
Name
N′-isopropylacetohydrazonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NN=C(C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give 7 (CAS Reg

Outcomes

Product
Name
Type
Smiles
C(C)(C)N1N=C(N=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.